molecular formula C10H8FN3 B1520221 6-(2-Fluorophenyl)pyridazin-3-amine CAS No. 1159818-36-6

6-(2-Fluorophenyl)pyridazin-3-amine

Cat. No. B1520221
Key on ui cas rn: 1159818-36-6
M. Wt: 189.19 g/mol
InChI Key: NAYQZMXUKPITAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08871767B2

Procedure details

To a mixture of 6-chloropyridazin-3-amine (3.00 g, 23.1 mmol), 4-fluorophenylboronic acid (34.7 mmol), Na2CO3 (69.3 mmol) in 2-propanol (150 mL) and water (50 mL) that has been degassed with N2 (5 minutes) is added PdCl2(PPh3)2(1.15 mmol). The mixture is heated at 80° C. for 12 hours, concentrated under reduced pressure, added sat. aqueous NaHCO3 (100 mL) and extracted with EtOAc (3×100 mL). Organic layer is collected, dried over Na2SO4, filtered and concentrated to dryness. The crude product is purified via chromatography using a gradient of CH2Cl2 to 70% CH2Cl2:EtOAc:methanol (1:1:0.1) to afford the title compound (3.82 g, 87%) as a white solid: Rf 0.37 (1:1:0.1 CH2Cl2:EtOAc:methanol); LCMS (m/z)=190.2 [M+H]+, tR=0.44 min.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
34.7 mmol
Type
reactant
Reaction Step One
Quantity
69.3 mmol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.15 mmol
Type
catalyst
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C([O-])([O-])=O.[Na+].[Na+]>CC(O)C.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:2]1[N:7]=[N:6][C:5]([NH2:8])=[CH:4][CH:3]=1 |f:2.3.4,^1:32,51|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(N=N1)N
Name
Quantity
34.7 mmol
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
69.3 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CC(C)O
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.15 mmol
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has been degassed with N2 (5 minutes)
Duration
5 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
added sat. aqueous NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
CUSTOM
Type
CUSTOM
Details
Organic layer is collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified via chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC=C(N=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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